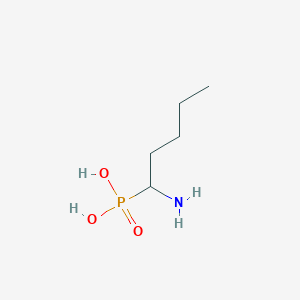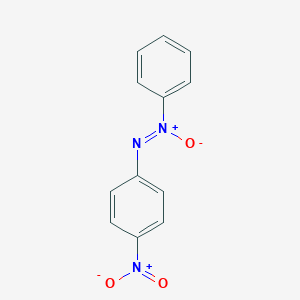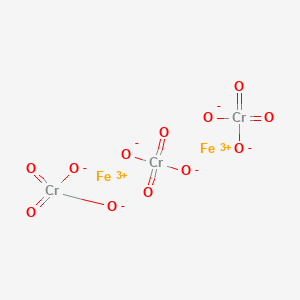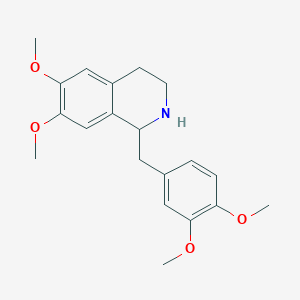
1-(3,4-二甲氧基苄基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉
描述
The compound “1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a benzylisoquinoline alkaloid with the molecular formula C20H26NO4 . Its average mass is 344.424 Da and its monoisotopic mass is 344.185638 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzylisoquinoline backbone with methoxy groups at the 3,4-positions of the benzyl group and at the 6,7-positions of the isoquinoline ring .Physical And Chemical Properties Analysis
This compound has a boiling point of 475.8±45.0 °C at 760 mmHg and a flash point of 202.7±18.2 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 6 freely rotating bonds .科学研究应用
Precursor in Drug Production
THP is a precursor in the production of the drugs atracurium and cisatracurium . These drugs are used as muscle relaxants in anesthesia during surgical procedures .
Antispasmodic Agent
Papaverine, which can be semisynthesized from THP, is used as an antispasmodic during vascular surgery . It helps to prevent or relieve spasms in the blood vessels during surgery .
Biosynthesis in Yeast
Recent advances in metabolic engineering have enabled the production of THP through heterologous expression of pathway enzymes in yeast . This could play a role in ensuring a stable supply of clinically significant products like atracurium, cisatracurium, and papaverine .
Protein Engineering
The production of THP is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . Through protein engineering, a variant of N-methylcoclaurine hydroxylase with activity on coclaurine was developed, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9-O-methyltransferase capable of O-methylating 1-benzylisoquinoline alkaloids at the 3’ position was developed, enabling de novo THP biosynthesis .
Papaverine Semisynthesis
A strategy for papaverine semisynthesis using hydrogen peroxide as an oxidizing agent was demonstrated . Through optimizing pH, temperature, reaction time, and oxidizing agent concentration, the ability to produce semisynthesized papaverine through oxidation of biosynthesized THP was shown .
Biological Activities of Papaverine
Papaverine demonstrates a variety of biological activities, including activity against erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction . It also exhibits antiviral, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions .
作用机制
Tetrahydropapaverine (THP), also known as 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline or 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a plant natural product with clinically significant roles .
Target of Action
It is known that thp is a precursor in the production of the drugs atracurium and cisatracurium . These drugs are non-depolarizing neuromuscular-blocking agents, suggesting that THP may interact with neuromuscular junctions.
Mode of Action
It is known that thp’s interaction with its targets leads to the production of atracurium and cisatracurium , which block the action of acetylcholine at neuromuscular junctions, leading to muscle relaxation.
Biochemical Pathways
The biosynthesis of THP is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . Through protein engineering, a variant of N-methylcoclaurine hydroxylase with activity on coclaurine was developed, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9-O-methyltransferase capable of O-methylating 1-benzylisoquinoline alkaloids at the 3’ position was developed, enabling de novo THP biosynthesis .
Pharmacokinetics
The production of thp in yeast suggests that it may be well-absorbed and metabolized
Result of Action
The molecular and cellular effects of THP’s action are primarily related to its role as a precursor in the production of atracurium and cisatracurium . These drugs cause muscle relaxation by blocking the action of acetylcholine at neuromuscular junctions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of THP. For instance, the production of THP in yeast was improved by knocking out yeast multidrug resistance transporters and optimizing media conditions . This suggests that the environment in which THP is produced and administered can significantly impact its action and efficacy.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6429-04-5 (hydrochloride) | |
| Record name | Tetrahydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701018689 | |
| Record name | (+/-)-N-Norlaudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
13074-31-2 | |
| Record name | (±)-Tetrahydropapaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-N-Norlaudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetrahydropapaverine exert its muscle relaxant effects?
A1: While the exact mechanism is not fully elucidated, research suggests that THP, similar to its analog papaverine, might act as a phosphodiesterase inhibitor []. This inhibition leads to increased levels of cyclic nucleotides like cAMP, ultimately promoting smooth muscle relaxation [, ].
Q2: Does tetrahydropapaverine interact with opiate receptors?
A2: While THP itself doesn't show strong affinity for opiate receptors, certain derivatives demonstrate moderate affinity and analgesic effects. For instance, N-(1-butyl-4-phenyl-4-piperidinoyl) tetrahydropapaverine (BG 9) displays analgesic activity in mice and moderate opiate receptor affinity [].
Q3: Can tetrahydropapaverine affect mitochondrial function?
A3: Yes, THP has been shown to inhibit mitochondrial respiration by targeting Complex I of the electron transport chain, similar to the neurotoxin MPP+ [, ]. This effect on mitochondrial function could be relevant to its potential neurotoxicity.
Q4: What is the molecular formula and weight of tetrahydropapaverine?
A4: The molecular formula of tetrahydropapaverine is C20H25NO4, and its molecular weight is 343.42 g/mol.
Q5: Are there any available spectroscopic data for tetrahydropapaverine?
A5: Yes, spectroscopic data like 1H NMR and 13C NMR have been used to confirm the structure of THP and its derivatives [, , ]. Additionally, circular dichroism and optical rotatory dispersion have been utilized to study the stereochemistry of THP and related protoberberines [].
Q6: Have any QSAR studies been conducted on tetrahydropapaverine analogs?
A6: Yes, studies have explored the structure-activity relationships of THP analogs, particularly focusing on their antispasmodic activity. These studies suggest that varying the substituents on the piperazine ring can significantly influence potency [, ].
Q7: How do structural modifications of tetrahydropapaverine influence its antispasmodic activity?
A7: Research indicates that substituting the piperazine ring of THP with various groups, like carbamoyl or acetyl moieties, can significantly impact its antispasmodic activity. Electron-donating and electron-withdrawing groups, as well as their position on the benzene ring, play a role in modulating potency []. For example, N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine exhibits potent muscle relaxant properties [].
Q8: Does the stereochemistry of tetrahydropapaverine affect its biological activity?
A8: Studies on the biosynthesis of papaverine from THP highlight the significance of stereochemistry. The unnatural (+)-enantiomer of THP was converted to the unnatural (+)-laudanosine, indicating stereospecificity in the enzymatic pathways [].
Q9: What is known about the stability of tetrahydropapaverine in different conditions?
A9: While specific stability data for THP is limited in the provided research, its analog, cisatracurium besylate, which incorporates the THP moiety, is known to degrade spontaneously at physiological pH via Hofmann elimination []. This degradation pathway might offer insights into THP's stability.
Q10: What are the metabolic pathways of tetrahydropapaverine in vivo?
A10: Studies on cisatracurium besylate, which contains a THP moiety, show that it undergoes Hofmann elimination to laudanosine, followed by ester hydrolysis and further metabolism []. Laudanosine, in turn, can be N-demethylated to THP, indicating potential interconversion between these compounds [].
Q11: Does tetrahydropapaverine cross the blood-brain barrier?
A11: While direct evidence is limited in the provided papers, the structural similarity to its analog, papaverine, a known centrally acting muscle relaxant, suggests potential for blood-brain barrier penetration. Furthermore, the observed effects of THP and its derivatives on brain enzymes like monoamine oxidase support this possibility [, ].
Q12: What in vitro models are used to study the antispasmodic activity of tetrahydropapaverine and its analogs?
A12: Studies frequently employ freshly removed guinea pig ileum preparations to assess the antispasmodic activity of THP analogs. The ileum's response to the compounds is measured using a force displacement transducer connected to a physiograph, allowing for the determination of IC50 values [, ].
Q13: Has tetrahydropapaverine been investigated in animal models of disease?
A13: While direct studies on THP are limited in the provided research, its analog, papaverine, has been studied for its potential in reducing ethanol intake in rats [, ]. Although the in vivo studies did not show altered ethanol consumption with THP administration, they provide a basis for further investigation into its potential therapeutic applications.
Q14: What analytical methods are used to identify and quantify tetrahydropapaverine and its metabolites?
A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique employed to identify and quantify THP and related compounds in biological samples []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used in studies investigating the biosynthesis of THP and related alkaloids in opium poppy [, ].
Q15: Does tetrahydropapaverine interact with drug-metabolizing enzymes?
A15: Research suggests that THP might interact with drug-metabolizing enzymes. One study reported the inhibition of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) by THP in vitro, while papaverine, its O-methylated analog, stimulated these enzymes [, ]. These findings indicate a potential role of THP in modulating drug metabolism.
Q16: What are the key historical milestones in tetrahydropapaverine research?
A16: Early research in the 20th century established the basic chemical structure of THP and its relationship to other opium alkaloids like papaverine [, ]. Subsequent studies in the mid-20th century focused on its biosynthesis in Papaver somniferum, uncovering its role as a precursor to papaverine and other benzylisoquinoline alkaloids [, ]. More recently, research has explored THP's potential as a scaffold for developing novel therapeutics, particularly in the areas of muscle relaxants and analgesics [, , ].
Q17: What are the potential cross-disciplinary applications of tetrahydropapaverine research?
A17: The study of THP bridges various scientific disciplines, including organic chemistry, biochemistry, pharmacology, and medicinal chemistry. Understanding its biosynthetic pathway in opium poppy offers insights for metabolic engineering approaches to produce valuable alkaloids [, ]. Furthermore, investigating the structure-activity relationships of THP derivatives holds promise for developing novel pharmaceuticals with improved efficacy and safety profiles [, , ]. The interdisciplinary nature of THP research allows for a comprehensive understanding of its properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



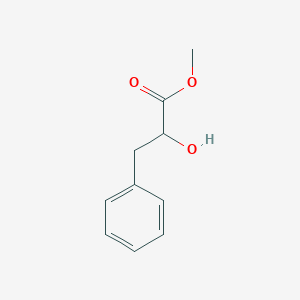
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
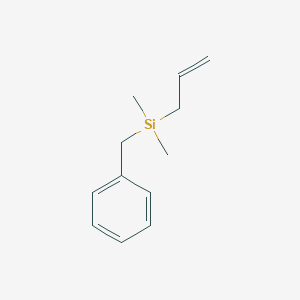


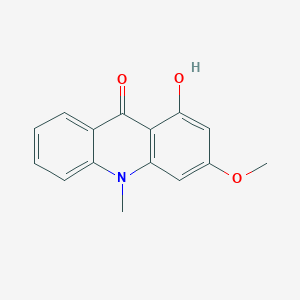


![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
